Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate structure
90924-54-2 structure
Nombre del producto:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Número CAS:90924-54-2
MF:C10H9NO3S
Megavatios:223.248361349106
MDL:MFCD02090509
CID:802825
PubChem ID:329815975

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
    • 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester
    • Ethyl 5-(2-thienyl)isoxazole-3-carboxylate
    • Ethyl 5-thien-2-ylisoxazole-3-carboxylate
    • ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
    • 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
    • ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
    • YPIUQIUZEYMWAX-UHFFFAOYSA-N
    • AK113894
    • Maybridge3_007199
    • HMS1451H05
    • SBB018946
    • OR6758
    • 5161AC
    • SB23045
    • IDI1_018586
    • AX8128985
    • ethyl 5-(2-thienyl)-3-isoxazolecarboxylate
    • ST24047070
    • Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)
    • DB-011161
    • DTXSID60372553
    • Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR
    • 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester
    • AS-9326
    • 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester
    • MFCD02090509
    • 90924-54-2
    • SR-01000642691-1
    • CS-0055012
    • AKOS003673451
    • C77094
    • SCHEMBL508571
    • CCG-53531
    • E1286
    • MDL: MFCD02090509
    • Renchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
    • Clave inchi: YPIUQIUZEYMWAX-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(C2=CC=CS2)ON=1)OCC

Atributos calculados

  • Calidad precisa: 223.03000
  • Masa isotópica única: 223.03031432g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 4
  • Complejidad: 237
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 80.6
  • Xlogp3: 2.3

Propiedades experimentales

  • Denso: 1.3±0.1 g/cm3
  • Punto de fusión: 51.0 to 55.0 deg-C
  • Punto de ebullición: 379.7°C at 760 mmHg
  • PSA: 80.57000
  • Logp: 2.57980
  • Presión de vapor: 0.0±0.9 mmHg at 25°C

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36
  • Instrucciones de Seguridad: H303+H313+H333
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB201130-1 g
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate; .
90924-54-2
1g
€147.80 2023-06-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD128985-1g
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2 95%
1g
¥1124.0 2024-04-17
eNovation Chemicals LLC
D137739-50g
ETHYL5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE
90924-54-2 97%
50g
$2157 2023-09-03
TRC
E927670-500mg
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2
500mg
$ 104.00 2023-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD128985-100mg
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2 95%
100mg
¥244.0 2024-04-17
Chemenu
CM191233-5g
Ethyl 5-thien-2-ylisoxazole-3-carboxylate
90924-54-2 95%
5g
$281 2021-08-05
Ambeed
A194167-250mg
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2 95%
250mg
$40.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DB880-100mg
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2 95+%
100mg
159CNY 2021-05-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
JRD0246-1G
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2
1g
¥3719.09 2023-11-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DB880-5g
Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate
90924-54-2 95+%
5g
2631CNY 2021-05-08

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  tert-Butyl nitrite ,  Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ;  24 h, rt
Referencia
Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines
Zhang, Xiao-Wei ; He, Xiao-Lin; Yan, Nan; Zheng, Hong-Xing; Hu, Xiang-Guo, Journal of Organic Chemistry, 2020, 85(23), 15726-15735

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  0 °C; 7 d, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  3 h, rt → reflux
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7
Referencia
Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural Water
Salonen, Laura M.; Holland, Mareike C.; Kaib, Philip S. J.; Haap, Wolfgang; Benz, Joerg; et al, Chemistry - A European Journal, 2012, 18(1), 213-222

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 24 h, rt
Referencia
Small-molecule activation of neuronal cell fate
Schneider, Jay W.; Gao, Zhengliang; Li, Shijie; Farooqi, Midhat; Tang, Tie-Shan; et al, Nature Chemical Biology, 2008, 4(7), 408-410

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  3 - 6 h, 70 °C
Referencia
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
Bracken, Cormac; Baumann, Marcus, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Dabco ,  tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ;  6 - 10 h, 130 °C
Referencia
Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles
Wang, Xue-Di; Zhu, Li-Han; Liu, Pei; Wang, Xin-Yu; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2019, 84(24), 16214-16221

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referencia
Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches
Barrett, Anthony G. M.; Procopiou, Panayiotis A.; Voigtmann, Ulrike, Organic Letters, 2001, 3(20), 3165-3168

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivatives
Gardner, Thomas S.; Wenis, E.; Lee, John, Journal of Organic Chemistry, 1961, 26, 1514-18

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  4 h, reflux
1.2 Catalysts: Dimethylformamide
1.3 Solvents: Dichloromethane ;  rt; 4 h, rt
Referencia
Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallization
Jin, Qingxian; Li, Jing; Zhang, Li; Fang, Shaoming; Liu, Minghua, CrystEngComm, 2015, 17(42), 8058-8063

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90924-54-2)ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
A860659
Pureza:99%
Cantidad:5g
Precio ($):482.0